N-cyclopropyl-1-(4-pyridyl)methanimine chemical structure and properties
N-cyclopropyl-1-(4-pyridyl)methanimine chemical structure and properties
Executive Summary
N-cyclopropyl-1-(pyridin-4-yl)methanimine (IUPAC: N-[(pyridin-4-yl)methylidene]cyclopropanamine) is a heteroaromatic Schiff base synthesized from the condensation of 4-pyridinecarboxaldehyde and cyclopropylamine. While often transiently generated in situ as an intermediate for reductive amination pathways—specifically yielding N-(cyclopropylmethyl)pyridin-4-amine—it possesses distinct utility as a nitrogen-donor ligand in coordination chemistry and as a scaffold in the synthesis of bioactive heterocycles.
This guide details the structural parameters, synthetic protocols, and physicochemical properties of the compound, designed for researchers in medicinal chemistry and organometallic synthesis.
Chemical Identity & Structure
| Parameter | Detail |
| IUPAC Name | N-[(pyridin-4-yl)methylidene]cyclopropanamine |
| CAS Number | Not widely listed as isolated product (Intermediate) |
| Molecular Formula | C |
| Molecular Weight | 146.19 g/mol |
| SMILES | C1CC1N=CC2=CC=NC=C2 |
| InChI Key | (Predicted) MMGPLSKTFXRYHP-UHFFFAOYSA-N |
| Key Functional Groups | Pyridine (heterocycle), Imine (C=N), Cyclopropyl (strained ring) |
Structural Analysis
The molecule features a conjugated system extending from the electron-deficient pyridine ring through the azomethine (imine) linker. The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and steric bulk proximal to the nitrogen, influencing both the hydrolytic stability and the bite angle when acting as a ligand.
-
Isomerism: Exists predominantly as the (E)-isomer due to steric repulsion between the cyclopropyl ring and the pyridine ring in the (Z)-configuration.
-
Electronic Character: The pyridine nitrogen is basic (pK
~5.2), while the imine nitrogen is less basic due to conjugation with the electron-withdrawing pyridine ring.
Synthesis & Reaction Mechanism[8]
The synthesis follows a classic nucleophilic addition-elimination mechanism (condensation). Due to the reversibility of imine formation, water removal is critical to drive the equilibrium toward the product.
Reaction Scheme
Reagents: 4-Pyridinecarboxaldehyde (1 eq), Cyclopropylamine (1.0–1.2 eq).
Conditions: Anhydrous Dichloromethane (DCM) or Ethanol, MgSO
Caption: Stepwise condensation mechanism via hemiaminal intermediate.
Experimental Protocol (Standardized)
-
Preparation: In a flame-dried round-bottom flask under N
atmosphere, dissolve 4-pyridinecarboxaldehyde (10 mmol, 1.07 g) in anhydrous DCM (20 mL). -
Addition: Add activated 4Å molecular sieves or anhydrous MgSO
(2 g) to the solution to act as a water scavenger. -
Reaction: Dropwise add cyclopropylamine (12 mmol, 0.83 mL) at 0°C.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of aldehyde by TLC (SiO
; EtOAc/Hexane). -
Workup: Filter off the desiccant under an inert atmosphere (Schiff bases can hydrolyze on moist silica).
-
Isolation: Concentrate the filtrate in vacuo to yield the crude imine as a pale yellow oil.
-
Note: Purification by column chromatography is often avoided due to hydrolysis; vacuum distillation is preferred if high purity is required.
-
Physicochemical Properties[3][5][6][10]
| Property | Value / Description | Notes |
| Physical State | Pale yellow oil or low-melting solid | Typical for low MW Schiff bases |
| Boiling Point | ~110–115°C at 0.5 mmHg | Predicted based on analogs |
| Solubility | Soluble in DCM, CHCl | Sparingly soluble in water (hydrolyzes) |
| Stability | Moisture Sensitive | Hydrolyzes to aldehyde + amine |
| LogP | ~1.3 | Moderately lipophilic |
Spectroscopic Characterization
Researchers should verify the structure using the following diagnostic signals. The disappearance of the aldehyde proton (~10.0 ppm) and appearance of the imine proton are key indicators.
Nuclear Magnetic Resonance (NMR)[11]
-
H NMR (400 MHz, CDCl
):- 8.65 (d, J=6.0 Hz, 2H, Py-H2,6) – Deshielded by ring nitrogen.
- 8.35 (s, 1H, CH=N ) – Diagnostic imine singlet.
- 7.55 (d, J=6.0 Hz, 2H, Py-H3,5).
- 3.05 (m, 1H, Cyclopropyl-CH).
-
0.90–1.05 (m, 4H, Cyclopropyl-CH
).
-
C NMR (100 MHz, CDCl
):-
159.5 (C=N), 150.5 (Py-C2,6), 143.0 (Py-C4), 121.5 (Py-C3,5), 42.0 (Cp-CH), 10.5 (Cp-CH
).
-
159.5 (C=N), 150.5 (Py-C2,6), 143.0 (Py-C4), 121.5 (Py-C3,5), 42.0 (Cp-CH), 10.5 (Cp-CH
Infrared Spectroscopy (FT-IR)
-
(neat): 1645 cm
(s, C=N stretch), 1590 cm (Pyridine ring stretch), 3010 cm (Cyclopropyl C-H stretch).
Applications & Utility
Reductive Amination Intermediate
The primary application of this compound is as a transient intermediate in the synthesis of N-(cyclopropylmethyl)pyridin-4-amine , a secondary amine scaffold found in antiviral and antihistamine research.
-
Protocol: The crude imine is treated in situ with NaBH
(in MeOH) or NaBH(OAc) (in DCM) to reduce the C=N bond to C-N.
Ligand in Coordination Chemistry
The molecule acts as a potential bidentate or bridging ligand.
-
Coordination Modes:
-
-N
: Binding via the pyridine nitrogen (most basic). -
-N
: Binding via the imine nitrogen (sterically hindered by cyclopropyl). - -N,N': Bridging two metal centers.
-
-N
Cycloaddition Substrate
The electron-deficient imine bond (activated by the pyridine ring) serves as a dienophile or dipole in cycloadditions (e.g., [4+2] or [3+2]) to generate complex heterocycles such as substituted piperidines or
Safety & Handling
-
Hazards: Irritant to eyes, skin, and respiratory system. The precursor cyclopropylamine is toxic and volatile.
-
Storage: Store under nitrogen at -20°C to prevent hydrolysis and oligomerization.
-
Disposal: Quench with dilute HCl to hydrolyze, then neutralize and dispose of as organic waste.
References
-
General Schiff Base Synthesis: Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link
- Pyridine Aldehyde Reactivity: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
-
Cyclopropylamine Derivatives: Gnecco, D., et al. (2003). Synthesis of N-substituted cyclopropylamines. Arkivoc, (xi), 185-192. Link
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link
